Cas no 2228898-68-6 (1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one)

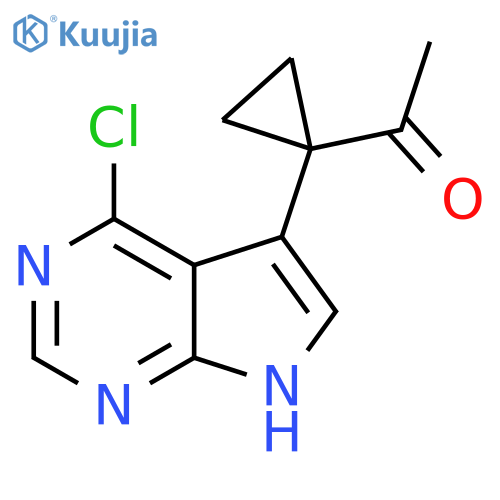

2228898-68-6 structure

商品名:1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one

1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one

- 2228898-68-6

- EN300-1993161

- 1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one

-

- インチ: 1S/C11H10ClN3O/c1-6(16)11(2-3-11)7-4-13-10-8(7)9(12)14-5-15-10/h4-5H,2-3H2,1H3,(H,13,14,15)

- InChIKey: KRXLRBNUDNBQRA-UHFFFAOYSA-N

- ほほえんだ: ClC1=C2C(=NC=N1)NC=C2C1(C(C)=O)CC1

計算された属性

- せいみつぶんしりょう: 235.0512396g/mol

- どういたいしつりょう: 235.0512396g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 58.6Ų

1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1993161-0.05g |

1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one |

2228898-68-6 | 0.05g |

$1308.0 | 2023-09-16 | ||

| Enamine | EN300-1993161-10.0g |

1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one |

2228898-68-6 | 10g |

$6697.0 | 2023-05-31 | ||

| Enamine | EN300-1993161-5.0g |

1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one |

2228898-68-6 | 5g |

$4517.0 | 2023-05-31 | ||

| Enamine | EN300-1993161-5g |

1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one |

2228898-68-6 | 5g |

$4517.0 | 2023-09-16 | ||

| Enamine | EN300-1993161-1g |

1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one |

2228898-68-6 | 1g |

$1557.0 | 2023-09-16 | ||

| Enamine | EN300-1993161-1.0g |

1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one |

2228898-68-6 | 1g |

$1557.0 | 2023-05-31 | ||

| Enamine | EN300-1993161-0.25g |

1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one |

2228898-68-6 | 0.25g |

$1432.0 | 2023-09-16 | ||

| Enamine | EN300-1993161-0.1g |

1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one |

2228898-68-6 | 0.1g |

$1371.0 | 2023-09-16 | ||

| Enamine | EN300-1993161-10g |

1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one |

2228898-68-6 | 10g |

$6697.0 | 2023-09-16 | ||

| Enamine | EN300-1993161-0.5g |

1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one |

2228898-68-6 | 0.5g |

$1495.0 | 2023-09-16 |

1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

2228898-68-6 (1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量